molecular formula C24H29N3OS B2578767 N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-26-6

N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2578767
CAS No.: 893788-26-6
M. Wt: 407.58
InChI Key: UUOLZYJTNCIFNN-UHFFFAOYSA-N
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Description

This compound features a spirocyclic quinazoline core fused to a cyclohexane ring, with a thioacetamide linker and a 4-isopropylphenyl substituent. The isopropyl group enhances lipophilicity, while the spirocyclic system may confer conformational rigidity, influencing binding specificity .

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3OS/c1-17(2)18-10-12-19(13-11-18)25-22(28)16-29-23-20-8-4-5-9-21(20)26-24(27-23)14-6-3-7-15-24/h4-5,8-13,17,26H,3,6-7,14-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOLZYJTNCIFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazoline and cyclohexane precursors. The key steps include:

    Formation of the Quinazoline Ring: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Spirocyclization: The quinazoline derivative is then reacted with a cyclohexanone derivative under acidic or basic conditions to form the spiro compound.

    Introduction of the Sulfanyl Group: The spiro compound is treated with a thiol reagent to introduce the sulfanyl group.

    Acetamide Formation: Finally, the compound is reacted with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its versatile functional groups.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The acetamide group can enhance the compound’s binding affinity to its targets through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Spirocyclic Systems

Cyclopentane vs. Cyclohexane Spiro Rings
  • N-(2,4-Difluorophenyl)-2-(1′H-spiro[cyclopentane-1,2′-quinazolin]-4′-ylsulfanyl)acetamide (): Spiro Ring: Cyclopentane (5-membered) vs. cyclohexane (6-membered). Substituent: 2,4-Difluorophenyl (electron-withdrawing) vs. 4-isopropylphenyl (electron-donating). Fluorine atoms increase polarity and metabolic stability .
Cycloheptane Spiro Rings
  • 2-(1′H-Spiro[cycloheptane-1,2′-quinazolin]-4′-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide ():
    • Spiro Ring : Cycloheptane (7-membered) introduces greater conformational flexibility.
    • Substituent : 2-Trifluoromethylphenyl (strongly electron-withdrawing).
    • Impact : The larger spiro system may alter binding kinetics, while the trifluoromethyl group enhances lipophilicity (logP ~5.0) and resistance to oxidative metabolism .

Substituent Effects on the Aromatic Ring

Electron-Donating Groups
  • N-(3-Methoxyphenyl)-2-[(1'H-spiro[cycloheptane-1,2'-quinazolin]-4'-yl)sulfanyl]acetamide ():
    • Substituent : 3-Methoxyphenyl (electron-donating).
    • Properties : Molecular weight = 409.55; logP = 5.0023.
    • Impact : The methoxy group increases solubility in polar solvents compared to the isopropyl group, which is more lipophilic .
Halogenated and Bulky Substituents
  • HC-030031 (): Core Structure: Purine-based vs. spiroquinazoline. Substituent: 4-Isopropylphenyl (shared with the target compound). Activity: TRPA1 antagonist (IC50 = 4–10 μM).

Heterocyclic Modifications

Tetrazole-Based Analogs
  • 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide ():
    • Core Structure : Tetrazole (aromatic, planar) vs. spiroquinazoline (rigid, bicyclic).
    • Impact : The tetrazole’s high polarity (logP = 1.5–2.0) contrasts with the spiroquinazoline’s lipophilicity, affecting membrane permeability and target engagement .
Triazole and Oxadiazole Derivatives
  • 2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide (): Core Structure: Triazole (smaller, less rigid) vs. spiroquinazoline. Substituent: 2-Fluorophenyl and 4-amino group. Activity: Anti-exudative activity (10 mg/kg) comparable to diclofenac (8 mg/kg) in models of inflammation .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Analogs

Compound Name Spiro Ring Size Substituent Molecular Weight logP Biological Activity
Target Compound Cyclohexane 4-Isopropylphenyl ~393–409* ~5.0* Not reported (inferred TRPA1/kinase)
N-(2,4-Difluorophenyl)-... () Cyclopentane 2,4-Difluorophenyl ~375–390* ~3.5 Not reported
2-(1′H-Spiro[cycloheptane-1,2′-quinazolin]-4′-ylsulfanyl)-... () Cycloheptane 2-Trifluoromethylphenyl ~410–425* ~5.5 Not reported
HC-030031 () N/A (purine) 4-Isopropylphenyl 331.34 3.8 TRPA1 antagonist (IC50 = 4–10 μM)
N-(3-Methoxyphenyl)-... () Cycloheptane 3-Methoxyphenyl 409.55 5.0024 Not reported

*Estimated based on structural analogs.

Biological Activity

N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide, also known by its CAS number 893788-26-6, is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

The molecular formula of this compound is C24H29N3OS, with a molecular weight of 429.57 g/mol. The compound features a spirocyclic structure that combines a quinazoline moiety with a cyclohexane ring, contributing to its biological activity.

PropertyValue
Molecular FormulaC24H29N3OS
Molecular Weight429.57 g/mol
IUPAC NameThis compound
CAS Number893788-26-6

Anticancer Properties

The anticancer potential of spirocyclic compounds has been a subject of investigation. For example, compounds with similar structural motifs have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. Although direct evidence for the anticancer activity of this compound is sparse, its structural characteristics suggest it may interact with key molecular targets involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory effects of related compounds have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. The potential for this compound to exhibit similar properties warrants further investigation.

The biological activity of this compound likely involves interactions with specific enzymes or receptors within biological pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and cell cycle progression.

Case Studies

While specific case studies focusing solely on this compound are not extensively documented, related research highlights the importance of structural modifications in enhancing biological activity.

Example Study: Quinazoline Derivatives

A study investigated various quinazoline derivatives for their anticancer activity against breast cancer cell lines. The findings indicated that structural modifications significantly influenced their efficacy in inhibiting tumor growth (source not specified).

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